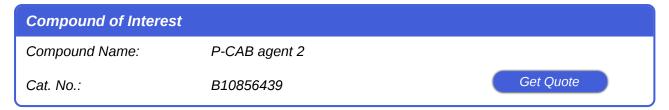


In-Depth Technical Guide: P-CAB Agent 2 (Keverprazan)

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, synthesis, and biological activity of the potassium-competitive acid blocker (P-CAB), **P-CAB agent 2**, also known as Keverprazan.

Chemical Structure and Identification

P-CAB agent 2, systematically named 1-[5-(2-fluorophenyl)-1-[3-(3-methoxypropoxy)phenyl]sulfonylpyrrol-3-yl]-N-methylmethanamine, is a potent, orally active inhibitor of the gastric H+/K+-ATPase.[1][2][3][4] Its hydrochloride salt is identified by the CAS number 2209911-80-6.[1][2][5][6]

Chemical Structure (Keverprazan Hydrochloride)

Table 1: Chemical Identification of **P-CAB Agent 2** (Keverprazan)



Identifier	Value	
Common Name	P-CAB agent 2, Keverprazan	
CAS Number	2209911-80-6 (hydrochloride salt)[1][2][5][6]	
Molecular Formula	C22H26ClFN2O4S (hydrochloride salt)[2][5][6]	
Molecular Weight	468.97 g/mol (hydrochloride salt)[5][6]	
IUPAC Name	1-[5-(2-fluorophenyl)-1-[3-(3-methoxypropoxy)phenyl]sulfonylpyrrol-3-yl]-N-methylmethanamine hydrochloride	
SMILES	CI.O=S(N1C(C2=C(F)C=CC=C2)=CC(CNC)=C1)(C1=CC(OCCCOC)=CC=C1)=O[5]	

Synthesis of Keverprazan

The synthesis of Keverprazan involves a multi-step process, beginning with the formation of a key pyrrole intermediate, followed by sulfonylation and reductive amination.[3] The synthesis of the core pyrrole fragment has been described in the scientific literature, providing a basis for the overall synthetic route.

Synthesis of the Pyrrole Aldehyde Intermediate

A foundational step in the synthesis of many P-CABs, including the structural class to which Keverprazan belongs, is the creation of a substituted pyrrole-3-carbaldehyde. A general method for this has been reported by Arikawa et al. and is adaptable for the synthesis of the necessary precursor for Keverprazan.

Overall Synthesis of Keverprazan Hydrochloride

The following is a representative synthesis of Keverprazan hydrochloride, based on publicly available information.

Experimental Protocol: Synthesis of Keverprazan Hydrochloride

 Sulfonylation: A suitable pyrrole derivative is coupled with a substituted benzenesulfonyl chloride.

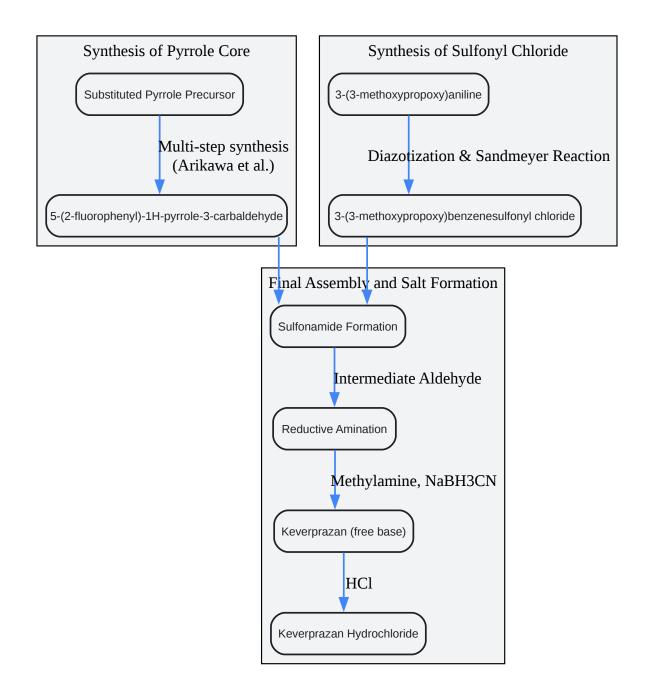






- Reductive Amination: The resulting aldehyde is then reacted with methylamine, and the intermediate imine is reduced, for example with sodium cyanoborohydride, to yield Keverprazan.
- Salt Formation: The free base of Keverprazan is then treated with hydrochloric acid to furnish the hydrochloride salt.[3]





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Figure 1: Synthetic Workflow for Keverprazan Hydrochloride.

Biological Activity and Quantitative Data



Keverprazan is a potent inhibitor of the gastric proton pump (H+/K+-ATPase) and also exhibits inhibitory activity against the hERG potassium channel at higher concentrations.

Table 2: In Vitro Biological Activity of P-CAB Agent 2 (Keverprazan)

Target	Assay	IC50	Reference
H+/K+-ATPase	Enzyme Inhibition Assay	<100 nM	[1][2][6]
hERG Potassium Channel	Electrophysiology Assay	18.69 μΜ	[1][2][6]

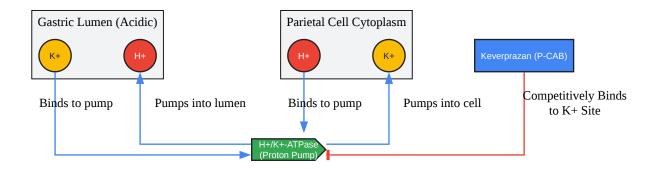
Table 3: Pharmacokinetic Parameters of Keverprazan (Multiple Doses in Healthy Subjects)

Dose	Cmax (ng/mL)	Tmax (h)	t1/2 (h)	AUC (h*ng/mL)
20 mg/day (Day 7)	43.1 - 93.2	1.25 - 3	6.23 - 7.01	361 - 1131
40 mg/day (Day 7)	28.8 - 59.3	1.5 - 2	6.27 - 6.52	230 - 512

Mechanism of Action

P-CABs, including Keverprazan, function by competitively and reversibly binding to the potassium-binding site of the H+/K+-ATPase in gastric parietal cells. This action prevents the exchange of intracellular H+ for extracellular K+, thereby inhibiting the final step of gastric acid secretion. Unlike proton pump inhibitors (PPIs), the action of P-CABs is not dependent on an acidic environment for activation.





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Figure 2: Mechanism of Action of Keverprazan.

Experimental Protocols

The following are representative protocols for key assays used to characterize P-CABs like Keverprazan.

H+/K+-ATPase Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of the proton pump, typically isolated from gastric tissue.

Protocol: H+/K+-ATPase Inhibition Assay

- Enzyme Preparation: H+/K+-ATPase-rich microsomes are prepared from the gastric mucosa
 of a suitable animal model (e.g., hog or rabbit) through differential centrifugation.
- Reaction Mixture: The reaction is carried out in a buffer (e.g., Tris-HCl) containing MgCl2,
 KCl, and the test compound (Keverprazan) at various concentrations.
- Initiation and Incubation: The reaction is initiated by the addition of ATP. The mixture is incubated at 37°C for a defined period.
- Termination and Measurement: The reaction is stopped, and the amount of inorganic phosphate (Pi) released from ATP hydrolysis is quantified, often using a colorimetric method



(e.g., Fiske-Subbarow method).

Data Analysis: The percentage of inhibition is calculated by comparing the amount of Pi
released in the presence of the test compound to that in a control without the inhibitor. The
IC50 value is determined by plotting the percent inhibition against the logarithm of the
compound concentration.

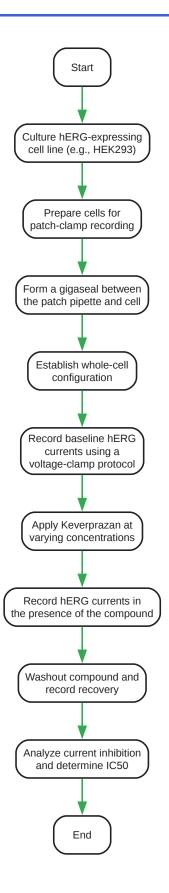
hERG Potassium Channel Assay

This assay is crucial for assessing the potential cardiac side effects of a drug candidate. The patch-clamp technique is the gold standard for this evaluation.

Protocol: hERG Manual Patch-Clamp Assay

- Cell Culture: A stable cell line expressing the hERG potassium channel (e.g., HEK293 cells)
 is used.
- Electrophysiology Setup: Whole-cell patch-clamp recordings are performed using a patch-clamp amplifier and data acquisition system.
- Recording Conditions: Cells are bathed in an extracellular solution, and a glass micropipette
 filled with an intracellular solution is used to form a high-resistance seal with the cell
 membrane.
- Voltage Protocol: A specific voltage protocol is applied to the cell to elicit hERG currents.
- Compound Application: The test compound (Keverprazan) is applied to the cell at various concentrations.
- Data Analysis: The effect of the compound on the hERG current (typically the tail current) is measured, and the concentration-response curve is used to determine the IC50 value.





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Figure 3: Experimental Workflow for hERG Patch-Clamp Assay.



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References

- 1. medchemexpress.com [medchemexpress.com]
- 2. ijpsr.com [ijpsr.com]
- 3. How ligands modulate the gastric H,K-ATPase activity and its inhibition by tegoprazan PMC [pmc.ncbi.nlm.nih.gov]
- 4. The binding selectivity of vonoprazan (TAK-438) to the gastric H+,K+-ATPase PMC [pmc.ncbi.nlm.nih.gov]
- 5. newdrugapprovals.org [newdrugapprovals.org]
- 6. Characterization of hERG channel blockers using the FLIPR Potassium Assay Kit on the FLIPR Tetra System [moleculardevices.com]
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